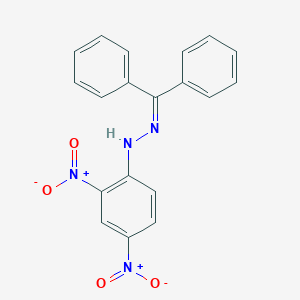

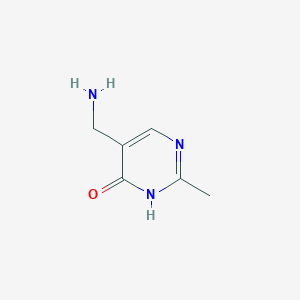

![molecular formula C20H18N4O3 B156082 Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- CAS No. 10000-42-7](/img/structure/B156082.png)

Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

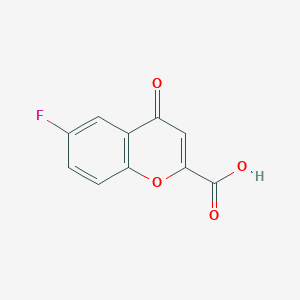

Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-, commonly known as DPPH, is a stable free radical that is widely used in scientific research. It is a dark purple crystalline powder that is soluble in organic solvents. DPPH has a wide range of applications in various fields, including analytical chemistry, biochemistry, and pharmaceuticals.

Mecanismo De Acción

DPPH acts as a stable free radical that can accept an electron or hydrogen ion from an antioxidant compound. This reaction results in the formation of a stable DPPH-H molecule, which has a yellow color. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is a useful tool for studying the mechanism of action of antioxidants and for evaluating their efficacy in scavenging free radicals.

Biochemical and Physiological Effects:

DPPH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory and neuroprotective effects. DPPH has also been shown to have a positive effect on cardiovascular health by reducing oxidative stress and improving lipid metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using DPPH in lab experiments include its stability, ease of use, and reproducibility. DPPH is a stable free radical that can be stored for long periods without degradation. It is also easy to use, as it does not require any special equipment or expertise. Finally, DPPH is highly reproducible, which makes it an ideal tool for evaluating the antioxidant activity of compounds.

The limitations of using DPPH in lab experiments include its lack of specificity and its inability to mimic the complex biological environment. DPPH reacts with a wide range of compounds, including antioxidants, reducing agents, and metal chelators. This lack of specificity can lead to false-positive results. Additionally, DPPH does not mimic the complex biological environment, which can limit its relevance to in vivo studies.

Direcciones Futuras

There are several future directions for the use of DPPH in scientific research. One area of interest is the development of DPPH-based assays for the screening of natural products and synthetic compounds. Another area of interest is the use of DPPH in the study of oxidative stress and its role in disease. Finally, the development of new DPPH analogs with improved specificity and sensitivity is an area of active research. Overall, DPPH is a valuable tool for studying the antioxidant activity of compounds and for evaluating their potential therapeutic applications.

Métodos De Síntesis

DPPH can be synthesized by the reaction of 2,5-dimethoxy-4-nitroaniline with diazonium salt of 4-aminodiphenylamine. The resulting product is then reduced with sodium dithionite to obtain DPPH. The yield of DPPH synthesis is around 60-70%, and the purity can be increased by recrystallization.

Aplicaciones Científicas De Investigación

DPPH is widely used as a free radical scavenger in analytical chemistry and biochemistry. It is used to evaluate the antioxidant activity of natural products and synthetic compounds. DPPH reacts with antioxidants by donating an electron, which reduces its purple color to yellow. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is also used in the study of oxidative stress, which is involved in many diseases, including cancer, diabetes, and neurodegenerative disorders.

Propiedades

Número CAS |

10000-42-7 |

|---|---|

Nombre del producto |

Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- |

Fórmula molecular |

C20H18N4O3 |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

4-[(2,5-dimethoxy-4-phenyldiazenylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C20H18N4O3/c1-26-19-13-18(24-22-15-8-10-16(25)11-9-15)20(27-2)12-17(19)23-21-14-6-4-3-5-7-14/h3-13,25H,1-2H3 |

Clave InChI |

IIAZIENUJGIOHB-UHFFFAOYSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1NN=C2C=CC(=O)C=C2)OC)N=NC3=CC=CC=C3 |

SMILES |

COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |

SMILES canónico |

COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |

Otros números CAS |

10000-42-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)